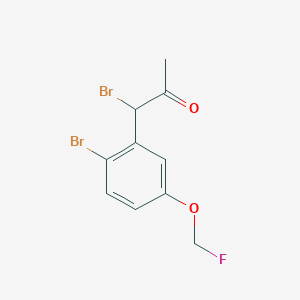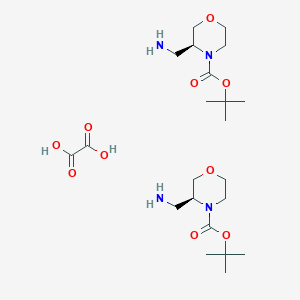
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a morpholine ring substituted with an aminomethyl group and protected by a tert-butoxycarbonyl (BOC) group. The hemioxalate salt form enhances its stability and solubility, making it suitable for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using formaldehyde and a suitable amine.
Protection with BOC Group: The amino group is then protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Formation of Hemioxalate Salt: Finally, the hemioxalate salt is formed by reacting the BOC-protected compound with oxalic acid.
Industrial Production Methods
Industrial production of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC group provides protection during synthetic processes, ensuring the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-BOC-3-AMINOMETHYL-PIPERIDINE HEMIOXALATE: Similar structure but with a piperidine ring.
(S)-4-BOC-3-AMINOMETHYL-PYRROLIDINE HEMIOXALATE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of the BOC group enhances its stability, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C22H42N4O10 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1 |
Clave InChI |
OSTYSECWYZMKTJ-QXGOIDDHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)

![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
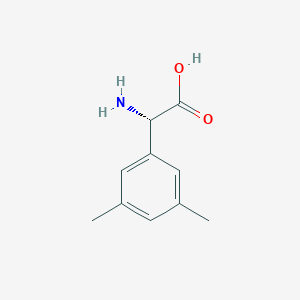
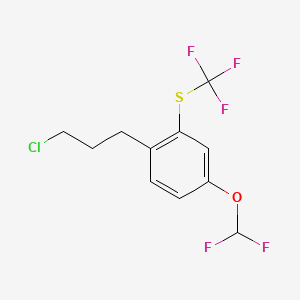
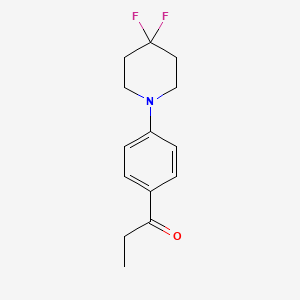
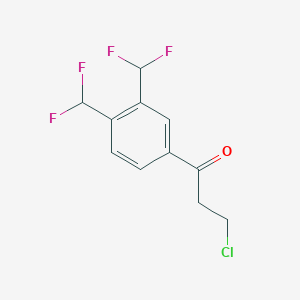
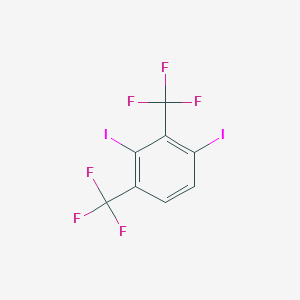
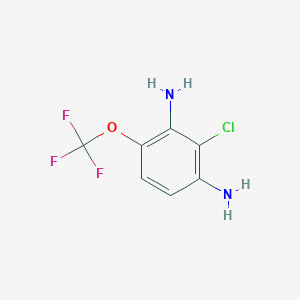
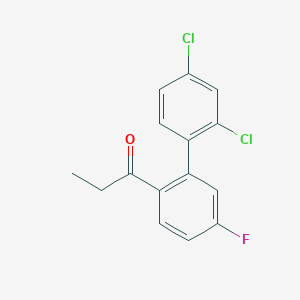
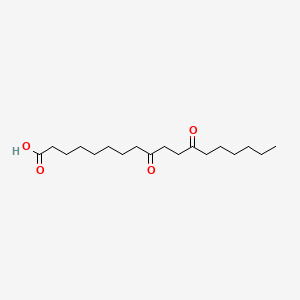
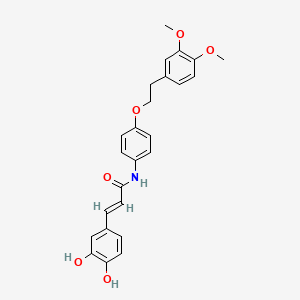
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
